molecular formula C13H16N2O5S B1582070 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) CAS No. 3169-21-9

1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)

Cat. No. B1582070
CAS RN: 3169-21-9
M. Wt: 312.34 g/mol
InChI Key: BMSZNBNGDJDEOC-UHFFFAOYSA-N
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Description

“1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is a chemical compound with the molecular formula C13H14N2O.1/2H2O4S . It is also known by other names such as p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (2:1) and Acna Blue V Base .


Molecular Structure Analysis

The molecular structure of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” can be represented by the SMILES string: N(C1=CC=C(OC)C=C1)C2=CC=C(N)C=C2.S(=O)(=O)(O)O . This represents the connectivity of the atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is approximately 312.341 Da .

Scientific Research Applications

Microscopy and Histology

Variamine Blue B Sulfate is utilized as a chromogenic reagent in microscopy, particularly in histological applications . It serves as a substrate for assays that require the detection of an oxidizing component, which is crucial in visualizing specific cellular components under a microscope.

Catalytic Potentiometric Methods

In analytical chemistry, this compound has been employed in catalytic potentiometric methods for the trace-level determination of iodide . Its catalytic effects on the oxidation of dyes are leveraged to measure minute quantities with high precision.

Uric Acid Detection

The compound is used in ultraviolet-visible spectrophotometric methods based on uricase enzymes for the detection of uric acid in urine . This application is significant in medical diagnostics and research into gout and other uric acid-related conditions.

Cytochemical Visualization

Variamine Blue B Sulfate plays a role in the cytochemical visualization of alkaline phosphatase activity . This is important in various biological studies, including enzyme histochemistry and the investigation of tissue-specific enzyme activity.

Gold Detection in Jewelry

A flow injection method utilizing Variamine Blue B Sulfate has been reported for the determination of gold (Au(III)) in jewelry samples . This method is based on the catalytic effect of gold on the oxidation of the compound, showcasing its application in the jewelry industry and metallurgical research.

Proteomics Research

In proteomics, Variamine Blue B Sulfate is a biochemical used for protein characterization and analysis . Its properties facilitate the study of protein structures, functions, and interactions, contributing to the understanding of complex biological systems.

Organic Synthesis

The compound is involved in organic synthesis processes , where it acts as a reagent for the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles . These synthesized compounds have various applications in medicinal chemistry and material science.

Hole Transport Material in Electronics

Variamine Blue B Sulfate derivatives are used as hole transport materials in organic photovoltaic (OPV) devices . They are often doped to improve mobility and performance, and they contribute to increasing the brightness of OLED devices.

properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZNBNGDJDEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073316
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)

CAS RN

6254-98-4, 3169-21-9
Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003169219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azosalt A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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